Shephagenin A

Description

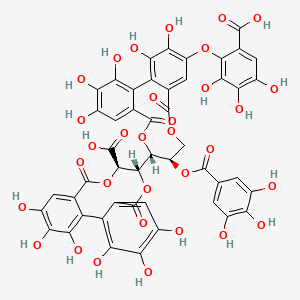

Shephagenin A is a bioactive ellagitannin (ET) isolated from the leaves of Shepherdia argentea (silver buffaloberry), a plant traditionally used for medicinal purposes. Structurally, it belongs to the hydrolysable tannin class, characterized by a glucose core esterified with hexahydroxydiphenoyl (HHDP) groups . This compound has garnered attention for its potent anti-HIV activity, specifically inhibiting HIV-1 reverse transcriptase (RT) with an IC50 of 49 nmol/L, outperforming many synthetic antiviral agents . Its mechanism involves binding to the RT active site, disrupting viral replication . Additionally, ETs like this compound exhibit antioxidant and anticancer properties, though these remain less studied compared to its antiviral effects .

Properties

Molecular Formula |

C48H32O32 |

|---|---|

Molecular Weight |

1120.7 g/mol |

IUPAC Name |

(10R,11S)-11-[(10R,11R)-17-(6-carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid |

InChI |

InChI=1S/C48H32O32/c49-15-1-9(2-16(50)27(15)55)44(70)77-22-8-75-45(71)13-7-21(76-38-14(42(66)67)6-20(54)31(59)37(38)65)32(60)36(64)26(13)25-10(3-17(51)30(58)35(25)63)46(72)78-39(22)40-41(43(68)69)80-48(74)12-5-19(53)29(57)34(62)24(12)23-11(47(73)79-40)4-18(52)28(56)33(23)61/h1-7,22,39-41,49-65H,8H2,(H,66,67)(H,68,69)/t22-,39-,40+,41-/m1/s1 |

InChI Key |

DJYGJCGULKJOGJ-KECQUAAPSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)OC4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)O)O)O)[C@H]5[C@@H](OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O5)O)O)O)O)O)O)C(=O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)OC4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)O)O)O)C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O5)O)O)O)O)O)O)C(=O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Synonyms |

shephagenin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Ellagitannins

Ellagitannins share a common glucose core but differ in substituents and oxidation patterns. Below is a comparative analysis of Shephagenin A with key analogues:

Table 1: Structural and Functional Comparison of this compound and Related Ellagitannins

Key Findings:

Structural Complexity : this compound and B share a glucose-HHDP backbone but differ in oxidation states, influencing their potency. This compound’s lower IC50 against HIV-RT compared to Shephagenin B (49 vs. 74 nmol/L) highlights the role of stereochemistry in bioactivity .

Oligomerization Effects : Punicalagin, a larger ET from pomegranate, exhibits antioxidant activity but lacks direct antiviral data, suggesting ET size may prioritize certain bioactivities .

Hydrolysis Products : Ellagic acid, a common ET metabolite, shows moderate antioxidant effects but lacks the targeted antiviral potency of this compound, underscoring the importance of intact ET structures for specific applications .

Comparison with Functionally Similar Compounds

Antiviral Polyphenols

- Rosmarinic Acid : Found in Sanicula europaea, it inhibits HIV-1 RT at 39 µg/mL (≈100 µM), making it ~2,000-fold less potent than this compound .

- Epigallocatechin Gallate (EGCG) : A green tea catechin with anti-HIV activity (IC50 ~1–10 µM), but it targets viral entry rather than RT .

Antioxidant ETs

- Castalagin : From oak wood, shows anti-inflammatory activity but lower antioxidant capacity than this compound derivatives .

Pharmacokinetic and Stability Considerations

ETs like this compound are stable under gastric conditions but hydrolyze in the intestinal tract to release ellagic acid, reducing their bioavailability . In contrast, smaller phenolics (e.g., ellagic acid) are more readily absorbed but lack targeted efficacy. Punicalagin’s higher molecular weight further limits its absorption compared to this compound .

Q & A

Q. How is Shephagenin A typically isolated and identified from natural sources?

Researchers employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (HPLC, TLC) for isolation. Structural elucidation relies on spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). Documentation of solvent ratios, column parameters, and calibration standards is critical for reproducibility .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

X-ray crystallography provides definitive structural confirmation, while NMR spectroscopy resolves stereochemistry. Cross-validation with IR and UV-Vis spectroscopy ensures functional group identification. Researchers must calibrate instruments using reference compounds and report spectral data in supplementary materials .

Q. What in vitro assays are commonly used to assess this compound’s anti-inflammatory activity?

Standard assays include COX-1/COX-2 inhibition, NF-κB luciferase reporter systems, and cytokine (e.g., TNF-α, IL-6) quantification via ELISA. Dose-response curves should be generated with at least three biological replicates, and IC₅₀ values calculated using nonlinear regression models .

Q. What are the primary challenges in maintaining the stability of this compound during experimental storage?

Stability issues arise from oxidation, hydrolysis, or photodegradation. Solutions include storing samples in amber vials at −80°C under inert gas (e.g., nitrogen), conducting accelerated stability studies, and analyzing degradation products via LC-MS .

Q. What are the known pharmacological targets of this compound based on current literature?

Literature reviews suggest interactions with apoptosis regulators (Bcl-2, Bax) and inflammatory mediators (COX-2, iNOS). Target validation requires siRNA knockdown, competitive binding assays, and molecular docking studies. Researchers should prioritize high-impact journals for meta-analyses .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Address bioavailability issues via pharmacokinetic studies (e.g., plasma concentration profiling) and metabolite identification (LC-MS/MS). Validate in vitro findings using transgenic animal models or ex vivo organ cultures. Statistical reconciliation of data variances (ANOVA, Bland-Altman plots) is essential .

Q. How can researchers optimize the synthetic pathway of this compound to improve yield and purity?

Employ Design of Experiments (DoE) to test catalytic systems (e.g., asymmetric catalysis) and solvent combinations. Monitor reaction kinetics via in situ FTIR and optimize purification using preparative HPLC with gradient elution. Yield-purity trade-offs should be analyzed using Pareto front optimization .

Q. What systematic review methodologies are appropriate for synthesizing conflicting data on this compound’s mechanism of action?

Follow PRISMA guidelines to screen studies, assess bias (ROBIS tool), and perform meta-analyses using fixed/random-effects models. Highlight heterogeneity sources (e.g., cell lines, dosage variations) and publish protocols in advance to avoid redundancy .

Q. How can computational models be validated against experimental data for this compound’s receptor interactions?

Validate molecular docking results with mutagenesis assays (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding affinity measurements. Use molecular dynamics (MD) simulations to compare predicted vs. observed conformational changes. Report RMSD values and free energy landscapes .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to estimate LD₅₀/LC₅₀. Apply Akaike Information Criterion (AIC) for model selection and bootstrap resampling for confidence intervals. Address outliers via Grubbs’ test or robust regression methods .

Methodological Frameworks

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results. Use sensitivity analysis to identify variables influencing outcomes .

- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Include positive/negative controls and power analysis for sample size determination .

- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies and submit raw data to repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.